(3R)-hydroxy-beta-ionone

Descripción general

Descripción

(3R)-Hydroxy-beta-ionone is a beta-ionone compound characterized by the presence of an ®-hydroxy group at the 3-position. It is a derivative of beta-ionone, which is a significant component in the aroma of various plants and fruits. This compound is part of the larger class of apo carotenoid monoterpenoids, which are known for their diverse biological activities and applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-hydroxy-beta-ionone typically involves the selective reduction of beta-ionone. One common method includes the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to achieve the desired stereochemistry. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield and purity of the product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more advanced techniques such as catalytic hydrogenation using specific catalysts that favor the formation of the (3R) isomer. The process parameters, including temperature, pressure, and catalyst type, are optimized to maximize the yield and selectivity of the desired product.

Análisis De Reacciones Químicas

Enzyme-Mediated Enantiomer Separation

Racemic 3-hydroxy-β-ionone mixtures are resolved using lipase-mediated acylation :

-

Reaction : Immobilized Pseudomonas cepacia lipase selectively acetylates the (3R)-enantiomer in the presence of vinyl acetate, leaving (3S)-hydroxy-β-ionone unreacted .

-

Conditions : Conducted in ethyl acetate at room temperature for 20 hours .

-

Outcome : (3R)-3-Acetoxy-β-ionone and (3S)-3-hydroxy-β-ionone are separated with >95% enantiomeric excess (ee) .

Table 2 : Enzymatic Resolution Efficiency

| Substrate | Enzyme | Product | ee (%) |

|---|---|---|---|

| (rac)-3-Hydroxy-β-ionone | Lipase PS | (3R)-Acetate/(3S)-alcohol | 95 |

Reduction of 3-Keto-β-Ionone Ketal

Stereoselective reduction of 3-keto-β-ionone ketal precursors is critical for synthesizing (3R)-hydroxy-β-ionone:

-

Reagent : K-Selectride® (potassium tri-sec-butylborohydride) .

-

Conditions : The reaction favors the formation of 3,6-trans isomers over cis isomers (3:1 ratio) .

-

Outcome : High trans-selectivity simplifies subsequent purification steps .

Table 3 : Reduction Selectivity with K-Selectride®

| Starting Material | Reagent | trans:cis Ratio | Yield |

|---|---|---|---|

| 3-Keto-β-ionone ketal | K-Selectride® | 3:1 | 82% |

Derivatization for Biological Studies

(3R)-Hydroxy-β-ionone is functionalized to study its bioactivity:

Aplicaciones Científicas De Investigación

Biotechnological Applications

Enzymatic Synthesis:

(3R)-Hydroxy-β-ionone can be synthesized enzymatically from lutein through the action of lutein cleavage dioxygenase (EhLCD). This enzyme exhibits high catalytic efficiency and can produce significant quantities of (3R)-hydroxy-β-ionone under optimal conditions (637.2 mg/L with a conversion rate of 87.0%) . This method demonstrates the potential for biotechnological applications in producing flavor and fragrance compounds.

Pharmacological Applications

Anti-Cancer Properties:

Recent studies have highlighted the anti-cancer effects of (3R)-hydroxy-β-ionone, particularly in squamous cell carcinoma (SCC15) models. It was found to inhibit cell proliferation and induce apoptosis through mechanisms involving the upregulation of cleaved caspase-3 and Bax while downregulating Bcl-2 . The compound also led to cell cycle arrest at the G2/M phase, indicating its potential as a therapeutic agent in cancer treatment.

Anti-Inflammatory Effects:

(3R)-Hydroxy-β-ionone has demonstrated significant anti-inflammatory properties. It inhibits pro-inflammatory mediators such as IL-6 and IL-8 and reduces the expression of adhesion molecules like ICAM-1 and VCAM-1 in endothelial cells . This suggests its potential use in treating conditions characterized by chronic inflammation, including atherosclerosis and neuroinflammation.

Food Science Applications

Flavoring Agent:

Due to its fruity violet-like characteristics, (3R)-hydroxy-β-ionone is widely used in food products as a flavoring agent. Its pleasant aroma makes it suitable for incorporation into various foodstuffs and beverages, enhancing sensory qualities .

Case Studies

Toxicological Considerations

While (3R)-hydroxy-β-ionone is generally recognized as safe for use in food and cosmetics, toxicological assessments indicate that it should be used within established safety limits to avoid adverse effects . Continued research is necessary to fully understand its safety profile.

Mecanismo De Acción

The mechanism of action of (3R)-hydroxy-beta-ionone involves its interaction with specific molecular targets and pathways:

Molecular Targets: It interacts with enzymes involved in the biosynthesis and metabolism of carotenoids, such as carotenoid dioxygenases.

Pathways: It participates in the oxidative cleavage of carotenoids, leading to the formation of various bioactive metabolites. These metabolites can modulate cellular processes and exhibit biological activities such as antioxidant effects.

Comparación Con Compuestos Similares

Beta-ionone: The parent compound without the hydroxy group.

Alpha-ionone: A structural isomer with different aroma characteristics.

Gamma-ionone: Another isomer with distinct chemical properties.

Comparison:

Uniqueness: (3R)-Hydroxy-beta-ionone is unique due to the presence of the ®-hydroxy group, which imparts specific stereochemical and functional properties. This makes it distinct in terms of its reactivity and biological activity compared to its isomers and other related compounds.

Actividad Biológica

(3R)-Hydroxy-β-ionone is a derivative of β-ionone, a naturally occurring compound with significant biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of (3R)-hydroxy-β-ionone, drawing from diverse research sources.

Overview of (3R)-Hydroxy-β-Ionone

(3R)-Hydroxy-β-ionone is synthesized from β-carotene through enzymatic cleavage by carotenoid cleavage dioxygenases. It is known for its role in various biological processes, including its potential as an anticancer agent and its involvement in metabolic pathways.

Anticancer Activity

Research has shown that (3R)-hydroxy-β-ionone exhibits significant anticancer properties. It has been found to inhibit the proliferation of several cancer cell lines, including:

- Prostate Cancer : Activation of the olfactory receptor OR51E2 by (3R)-hydroxy-β-ionone leads to decreased cell proliferation and increased apoptosis in prostate cancer cells .

- Breast Cancer : Studies indicate that this compound can modulate signaling pathways associated with cell survival and apoptosis, effectively reducing tumor growth in breast cancer models .

Anti-inflammatory Properties

(3R)-hydroxy-β-ionone has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory mediators. This is particularly relevant in conditions such as arthritis and other inflammatory diseases. The compound's ability to downregulate the expression of cytokines contributes to its therapeutic potential .

Antimicrobial Activity

The compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi. Its efficacy is attributed to its ability to disrupt microbial membranes and inhibit growth .

The biological activity of (3R)-hydroxy-β-ionone can be attributed to several mechanisms:

- Activation of OR51E2 : This receptor plays a crucial role in mediating the anticancer effects and influencing cellular signaling pathways that lead to apoptosis and reduced proliferation .

- Regulation of Cell Cycle Proteins : The compound affects the expression and activity of proteins involved in cell cycle regulation, enhancing apoptotic signaling while inhibiting survival pathways .

- Antioxidant Activity : It also exhibits antioxidant properties, which help mitigate oxidative stress within cells, further supporting its anticancer effects .

Case Studies

- In Vivo Studies : In a study involving rat models, (3R)-hydroxy-β-ionone was administered to assess its effects on chemically induced carcinogenesis. Results indicated a significant reduction in tumor incidence and size compared to control groups, highlighting its potential as a chemopreventive agent .

- Cell Culture Experiments : Various cell lines treated with (3R)-hydroxy-β-ionone showed decreased viability and increased apoptosis rates. Notably, prostate cancer cell lines demonstrated a more pronounced response, suggesting specificity in its action against certain cancer types .

Data Summary

Propiedades

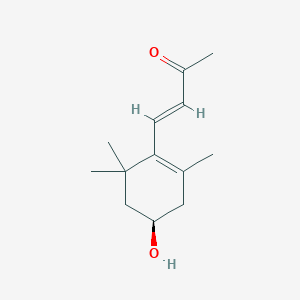

IUPAC Name |

(E)-4-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-9-7-11(15)8-13(3,4)12(9)6-5-10(2)14/h5-6,11,15H,7-8H2,1-4H3/b6-5+/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRZSVYKDDZRQY-MVIFTORASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(C1)O)(C)C)C=CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80456187 | |

| Record name | Apo-9-zeaxanthinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50281-38-4 | |

| Record name | Apo-9-zeaxanthinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy-beta-ionone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036821 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.